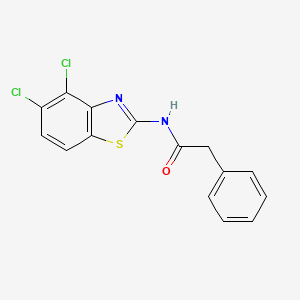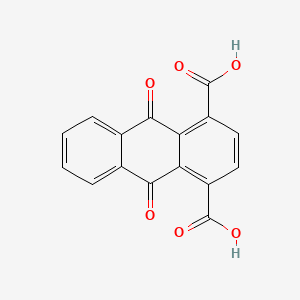
Mezigdomide
描述
Mezigdomide is a CELMoD agent that is being studied in many clinical trials with different drug combinations and in different myeloma patient populations . It is an oral small-molecule compound that potentiates the cereblon-mediated ubiquitination of key cellular transcription factors (Ikaros and Aiolos), which ultimately results in multiple myeloma cell death and other immunomodulatory activity .
Molecular Structure Analysis
The molecular formula of Mezigdomide is C32H30FN5O4 . Its exact mass is 567.23 and its molecular weight is 567.621 .
Chemical Reactions Analysis
Mezigdomide induces maximal degradation of Ikaros and Aiolos, leading to increased apoptosis in myeloma cells . It has shown potent synergy with DEX, proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies (mAbs) .
Physical And Chemical Properties Analysis
The molecular formula of Mezigdomide is C32H30FN5O4 . Its exact mass is 567.23 and its molecular weight is 567.621 .
科学研究应用
Treatment of Multiple Myeloma
Mezigdomide is being studied extensively for its potential in treating relapsed/refractory multiple myeloma (RRMM) . It has shown promising results in clinical trials when combined with Dexamethasone (DEX) in patients with RRMM .
Enhanced Tumoricidal Effects
Mezigdomide is a novel oral CELMoD® agent with enhanced tumoricidal effects compared to immunomodulatory drugs (IMiDs®) . It induces maximal degradation of Ikaros and Aiolos, leading to increased apoptosis in myeloma cells .
Immune-Stimulatory Effects
In addition to its tumoricidal effects, Mezigdomide also has immune-stimulatory effects . This dual action makes it a potent agent in the fight against multiple myeloma .
Synergy with Other Drugs
Preclinical studies have demonstrated that Mezigdomide has potent synergy with DEX, proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies (mAbs) . This suggests that it could be effectively used in combination therapies .
Treatment of Lenalidomide-/Pomalidomide-Resistant MM
Mezigdomide has shown anti-proliferative and apoptotic effects in multiple myeloma, including in lenalidomide-/pomalidomide-resistant MM cell lines and mouse xenograft models .
Potential Applications in Other Diseases
The mechanism of action of Mezigdomide has been shown to drive the activity of CELMoDs in other indications, including in models of acute myeloid leukemia and lenalidomide-resistant T-cell lymphomas .
Pharmacodynamics
Pharmacodynamics was an exploratory objective in the clinical trials of Mezigdomide . This could lead to a better understanding of the drug’s effects and how it can be optimally used in treatment.
Future Clinical Trials
Given the promising results from initial trials, Mezigdomide is likely to be studied in many more clinical trials with different drug combinations and in different myeloma patient populations . This could potentially expand its applications and effectiveness in treating multiple myeloma and other diseases.
作用机制
Target of Action
Mezigdomide, also known as CC-92480, is a novel oral cereblon E3 ligase modulator . The primary targets of Mezigdomide are the transcription factors Ikaros and Aiolos . These transcription factors play key roles in hematopoietic cell development and differentiation .
Mode of Action
Mezigdomide interacts with its targets, Ikaros and Aiolos, by inducing their rapid, potent, and deep degradation . This degradation is achieved through Mezigdomide’s unique cereblon-binding interactions, which induce an allosteric rearrangement of the cereblon-binding site to an active conformation in 100% of cereblon molecules . This promotes maximal substrate-binding capacity, leading to the degradation of Ikaros and Aiolos .
Biochemical Pathways
The degradation of Ikaros and Aiolos by Mezigdomide affects several biochemical pathways. It leads to enhanced cytotoxic effects in myeloma cells, including those resistant to lenalidomide and pomalidomide and those with cereblon down-regulation . In parallel, Mezigdomide induces degradation of Ikaros and Aiolos in peripheral blood mononuclear cells, leading to the activation of T cells . This dual mechanism of cell-autonomous tumor inhibition and immune activation has been invoked to explain the clinical observations .
Pharmacokinetics
The pharmacokinetic properties of Mezigdomide are currently under investigation in clinical trials . It is known that mezigdomide is an oral medication , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties would be critical for its bioavailability and therapeutic efficacy.
Result of Action
The direct tumoricidal effect of Mezigdomide is mediated by the degradation of Ikaros and Aiolos, leading to increased apoptosis in myeloma cells . This results in both cell-autonomous viability loss and sensitization to immune-mediated killing . In addition, Mezigdomide has demonstrated marked synergistic effects when used in combination with dexamethasone and other myeloma therapies in vitro .
Action Environment
The action, efficacy, and stability of Mezigdomide can be influenced by various environmental factors. For instance, the presence of other drugs in the system, such as dexamethasone, can enhance the efficacy of Mezigdomide . Additionally, the patient’s immune status can impact the effectiveness of Mezigdomide . .
安全和危害
未来方向
属性
IUPAC Name |
4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINZZFBHWSAGL-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mezigdomide | |
CAS RN |
2259648-80-9 | |
| Record name | Mezigdomide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2259648809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEZIGDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88IH4O02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2442527.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)
![2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B2442532.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)
![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2442539.png)
![{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2442541.png)
![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)


![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)
![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)